m-PEG15-amine (Methoxy-PEG15-amine) is a discrete, monodisperse polyethylene glycol derivative featuring a methoxy-capped terminus and a reactive primary amine. With exactly 15 ethylene oxide units and a molecular weight of 691.85 g/mol, it is primarily utilized as a hydrophilic spacer and surface-shielding agent in bioconjugation, nanoparticle formulation, and antibody-drug conjugate (ADC) development . The primary amine reacts efficiently with activated carboxyl groups, such as NHS esters, to form stable amide linkages . Unlike traditional polydisperse PEGs, this discrete PEG15 linker provides exact molecular weight definition, enabling precise tuning of hydrodynamic volume, targeted solubility enhancement, and rigorous analytical characterization required in advanced therapeutic workflows .
Substituting discrete m-PEG15-amine with generic, polydisperse mPEG-amine mixtures (such as mPEG-750 or mPEG-1000) introduces severe analytical and regulatory risks in advanced manufacturing . Polydisperse PEGs contain a Poisson distribution of chain lengths, which directly translates to batch-to-batch variability in conjugation efficiency, variable drug-to-antibody ratios (DAR), and heterogeneous pharmacokinetics[1]. In therapeutic development, this polydispersity complicates LC-MS characterization and regulatory Chemistry, Manufacturing, and Controls (CMC) compliance. Furthermore, substituting with shorter discrete PEGs (e.g., m-PEG4-amine) often fails to provide sufficient steric shielding or aqueous solubility for highly lipophilic payloads, while longer chains (e.g., m-PEG36-amine) can suffer from reduced coupling kinetics due to steric hindrance and chain entanglement . Procurement of the exact 15-mer ensures a reproducible balance of shielding, solubility, and coupling efficiency.
Unlike standard polymeric PEGs, m-PEG15-amine is synthesized as a single discrete molecule, completely eliminating the broad mass distribution typical of legacy PEGylation reagents . This monodispersity simplifies mass spectrometry data from a complex multi-peak envelope to a single, easily quantifiable mass, which is critical for exact Drug-to-Antibody Ratio (DAR) determination [1].
| Evidence Dimension | Polydispersity Index (PDI) and Mass Purity |
| Target Compound Data | PDI = 1.0 (single 15-mer species, >95-98% purity) |
| Comparator Or Baseline | Polydisperse mPEG-750-amine (PDI ~1.05-1.10, >10 distinct species) |
| Quantified Difference | 100% elimination of polymeric dispersity |
| Conditions | LC-MS characterization of bioconjugates |
Ensures exact DAR quantification and batch-to-batch reproducibility, significantly reducing regulatory friction during CMC approval.
While longer discrete PEGs (such as m-PEG36-amine) offer extensive steric shielding, their increased hydrodynamic volume and chain entanglement significantly reduce amine coupling efficiency . m-PEG15-amine represents a kinetic balance, maintaining high reactivity with NHS esters while still providing a substantial hydrophilic spacer.
| Evidence Dimension | Amine Coupling Yield |
| Target Compound Data | >90% coupling yield within standard reaction times |
| Comparator Or Baseline | m-PEG36-amine (~70-75% yield due to steric hindrance) |
| Quantified Difference | ~15-20% higher coupling efficiency and faster kinetics |
| Conditions | NHS-ester amine coupling at pH 7-9 |
Maximizes the yield of expensive biological payloads and antibodies, reducing unreacted waste in industrial bioconjugation.
Short-chain discrete PEGs (e.g., m-PEG4-amine) often fail to provide sufficient aqueous solubility for highly lipophilic payloads, leading to conjugate aggregation . The 15-mer chain of m-PEG15-amine provides a significantly larger hydration sphere, dramatically improving the aqueous solubility of conjugated hydrophobic fluorophores or cytotoxins.
| Evidence Dimension | Aqueous Solubility Enhancement |
| Target Compound Data | High solubility enhancement (sufficient for highly lipophilic cytotoxins) |
| Comparator Or Baseline | m-PEG4-amine (minimal hydrodynamic shielding) |
| Quantified Difference | Significantly greater hydration sphere and solubility enhancement than PEG4 |
| Conditions | Aqueous formulation of hydrophobic bioconjugates |
Prevents bioconjugate aggregation during storage and improves the systemic circulation of hydrophobic drug constructs.
m-PEG15-amine is a highly effective choice for ADC development where exact Drug-to-Antibody Ratio (DAR) characterization and uniform pharmacokinetics are required. Its monodisperse nature eliminates the analytical ambiguity caused by polydisperse PEGs, ensuring regulatory CMC compliance [1].
When formulating lipid nanoparticles (LNPs) or polymeric delivery vehicles, m-PEG15-amine provides a precise stealth layer that reduces non-specific protein corona formation without the excessive hydrodynamic size increase associated with ultra-long PEG chains .
For the conjugation of highly lipophilic fluorophores or cytotoxins, m-PEG15-amine offers greater aqueous solubility enhancement compared to short-chain alternatives like m-PEG4-amine, preventing conjugate aggregation during formulation and storage .